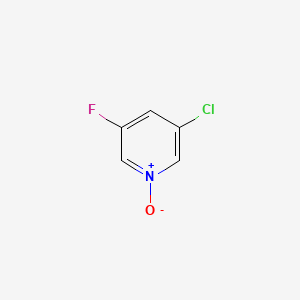

3-Chloro-5-fluoropyridine 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZGNPCUIRKMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Cl)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682430 | |

| Record name | 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-68-5 | |

| Record name | Pyridine, 3-chloro-5-fluoro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Oxidation with Meta Chloroperoxybenzoic Acid M Cpba :

m-CPBA is a widely used and effective reagent for the N-oxidation of a variety of pyridine (B92270) derivatives due to its high reactivity and generally clean reaction profiles. researchgate.net The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (DCM), at or below room temperature.

Advantages: High yields are often achievable under mild conditions. The reaction is generally fast.

Disadvantages: m-CPBA is a potentially explosive and relatively expensive reagent, which can be a drawback for large-scale synthesis. The byproduct, meta-chlorobenzoic acid, must be removed from the reaction mixture, which can sometimes complicate purification.

Oxidation with Hydrogen Peroxide and Acetic Acid:

This method involves the in situ formation of peracetic acid, which then acts as the oxidizing agent. It is a more cost-effective and safer alternative to using pre-formed peroxy acids, making it suitable for larger-scale production. google.combme.hu

Advantages: Hydrogen peroxide and acetic acid are inexpensive and readily available. The process is generally considered safer for scale-up.

Disadvantages: The reaction often requires higher temperatures (typically 70-80 °C) and longer reaction times compared to m-CPBA. The use of excess acetic acid can necessitate a more rigorous work-up procedure to isolate the product.

The table below provides a comparative overview of these common synthetic routes based on findings for analogous pyridine (B92270) N-oxides.

Table 1: Comparison of Synthetic Routes for Pyridine N-Oxide Formation

| Oxidizing System | Typical Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| m-CPBA | 3-Chloropyridine | Dichloromethane (B109758) | Room Temp | 16 | 80 | google.com |

| H₂O₂ / Acetic Acid | 4-Amino-3,5-dichloropyridine | Acetic Acid | 60-65 | 18 | 94.69 (crude) | quickcompany.in |

| H₂O₂ / Acetic Acid | Pyridine | Acetic Acid | 70 | - | 34 (batch) | bme.hu |

| H₂O₂ / Acetic Acid | 2-Chloropyridine | Acetic Acid | 80 | 4-8 | >95 | google.com |

This table is generated based on data for analogous compounds and general methods, as specific yield data for 3-Chloro-5-fluoropyridine (B1590662) 1-oxide is not widely published.

Yield Optimization

Optimizing the yield for the synthesis of 3-Chloro-5-fluoropyridine 1-oxide and its analogs involves careful control of several reaction parameters.

Effect of Temperature:

For oxidations using H₂O₂ and acetic acid, temperature is a critical factor. Studies on the N-oxidation of pyridine in a microreactor showed that increasing the temperature from 100°C to 130°C significantly improved the conversion rate, with the best conversion of 91.5% achieved at 130°C. bme.hu However, for batch reactions, temperatures are often kept lower (e.g., 70°C) due to safety concerns, as peracetic acid can be explosive at higher temperatures. bme.hu

Molar Ratios of Reagents:

The stoichiometry of the reactants plays a crucial role in maximizing yield and minimizing side reactions. For the oxidation of 2-halopyridines with H₂O₂/acetic acid, optimal molar ratios have been identified. google.com

H₂O₂ to Halopyridine: A molar ratio of approximately 1.2:1 to 2.0:1 is preferred.

Acetic Acid to Halopyridine: A molar ratio of about 0.75:1 to 1.4:1 is recommended.

Use of Catalysts:

In some instances, catalysts can be employed to enhance the reaction rate and improve yields, particularly in the H₂O₂/acetic acid system. For the oxidation of 2-halopyridines, catalysts such as maleic acid, maleic anhydride (B1165640), or phthalic anhydride have been shown to be effective. google.com The use of a catalyst can allow the reaction to proceed efficiently at lower temperatures.

Microreactor Technology:

The use of microreactors offers a significant advantage for optimizing N-oxidation reactions. The high surface-to-volume ratio in a microreactor allows for superior temperature control and mixing, which can lead to higher yields and improved safety, especially for exothermic reactions. bme.hu For the N-oxidation of pyridine with H₂O₂ in acetic acid, a complete conversion was achieved in a microreactor, whereas a conventional batch process only yielded 34%. bme.hu

The table below summarizes key parameters for yield optimization in the synthesis of halopyridine N-oxides.

Table 2: Parameters for Yield Optimization in Halopyridine N-Oxide Synthesis

| Parameter | Condition for Optimization | Rationale | Reference |

| Temperature | 130°C (Microreactor) | Increased reaction rate and conversion. | bme.hu |

| 60-85°C (Batch) | Balance between reaction rate and safety. | google.comquickcompany.in | |

| Reagent Ratio (H₂O₂:Halopyridine) | 1.2:1 to 2.0:1 | Ensures complete oxidation of the substrate while minimizing excess oxidant. | google.com |

| Catalyst | Maleic anhydride (0.15-0.5 mol per mol of halopyridine) | Increases reaction rate at lower temperatures. | google.com |

| Reaction Technology | Continuous flow microreactor | Improved heat transfer and safety, leading to higher conversions. | bme.hu |

Reactivity and Mechanistic Investigations of 3 Chloro 5 Fluoropyridine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Pyridine (B92270) N-Oxides

Nucleophilic aromatic substitution (SNAr) is a critical reaction in the functionalization of aromatic compounds, particularly electron-deficient systems like pyridine N-oxides. wikipedia.org The presence of both halogen substituents and an N-oxide functionality in 3-Chloro-5-fluoropyridine (B1590662) 1-oxide significantly influences its reactivity in SNAr reactions.

Influence of Halogen and N-Oxide Functionalities on SNAr Pathways

The N-oxide group in pyridine N-oxides plays a dual role in SNAr reactions. It acts as a strong electron-withdrawing group, activating the pyridine ring towards nucleophilic attack, especially at the 2- and 4-positions. scripps.eduresearchgate.net This activation is due to the effective delocalization of the negative charge of the intermediate Meisenheimer complex onto the N-oxide oxygen. cdnsciencepub.com The N-oxide functionality makes the pyridine ring more electrophilic compared to its non-oxidized pyridine analog. scripps.edu

The halogens, chlorine and fluorine, at the 3- and 5-positions of the pyridine ring are the leaving groups in SNAr reactions. The nature of the halogen can influence the reaction rate, with the C-F bond being stronger than the C-Cl bond. However, in SNAr reactions, the rate-determining step is often the nucleophilic attack, and the stability of the leaving group is less critical than in SN1 or SN2 reactions. wikipedia.org The relative reactivity of different halopyridines in SNAr reactions is also influenced by the position of the halogen relative to the activating N-oxide group.

Kinetic and Thermodynamic Aspects of Substitution Reactions

Interactive Data Table: Kinetic Data for SNAr Reactions of Pyridine N-Oxide Derivatives

| Nucleophile | Substrate | Second-Order Rate Constant (L mol⁻¹ min⁻¹) |

| p-methylpyridine-N-oxide | - | 167 |

| pyridine-N-oxide | - | 2.51 |

| p-nitropyridine-N-oxide | - | 29.8 |

This table presents kinetic data for the nucleophilic reactions of various pyridine N-oxide derivatives, highlighting the influence of substituents on the nucleophilicity and reaction rates. The data is based on UV-Vis spectroscopic studies. researchgate.net

Regioselectivity and Positional Effects in Pyridine N-Oxide SNAr

The regioselectivity of SNAr reactions in substituted pyridine N-oxides is a crucial aspect of their synthetic utility. The N-oxide group strongly directs nucleophilic attack to the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. wikipedia.orgscripps.eduresearchgate.net In the case of 3-chloro-5-fluoropyridine 1-oxide, the chlorine and fluorine atoms are at the meta positions relative to the N-oxide. However, the electron-withdrawing nature of the halogens themselves can also influence the electron distribution in the ring.

The substitution pattern of the starting material is critical. For instance, in pentachloropyridine, nucleophilic substitution by fluoride (B91410) occurs preferentially at the 4-position under kinetic control. researchgate.net The relative reactivity of the chloro and fluoro substituents in this compound would depend on the specific nucleophile and reaction conditions. Generally, fluorine is a better leaving group in SNAr reactions than chlorine when the reaction is charge-controlled, due to the higher electronegativity of fluorine which makes the attached carbon more electrophilic.

Redox Chemistry of the N-Oxide Moiety

The N-oxide functionality in this compound is not only an activating group for SNAr reactions but also a site for redox transformations.

Oxidative Transformations of this compound

While the N-oxide itself is an oxidized form of the pyridine, further oxidative transformations are less common. However, the pyridine N-oxide moiety can act as an oxidant in certain reactions. For example, pyridine N-oxides can be used in combination with trifluoroacetic anhydride (B1165640) for the trifluoromethylation of arenes under photoredox catalysis. nih.govchinesechemsoc.org In these reactions, the N-oxide is ultimately reduced.

Reductive Conversion of this compound to Pyridine Analogs

The reduction of the N-oxide group to the corresponding pyridine is a common and synthetically useful transformation. nih.gov This deoxygenation can be achieved using various reducing agents. A method for the selective reduction of a chlorine atom at the 6-position of a pyridine ring in the presence of other halogens has been reported using zinc in a protic solvent. google.com Similar conditions could potentially be applied to the deoxygenation of this compound to yield 3-chloro-5-fluoropyridine. The choice of reducing agent is crucial to avoid undesired reduction of the halogen substituents. Photocatalytic methods using rhenium complexes have also been developed for the deoxygenation of pyridine N-oxides under mild conditions. nih.gov

Interactive Data Table: Reduction Potentials of Pyridine Derivatives

| Compound | Reduction Potential (V vs. SHE) |

| Pyridine N-oxide | -1.04 |

| Nitrous Oxide | +1.77 |

This table compares the reduction potential of pyridine N-oxide to that of nitrous oxide, illustrating the relative ease of reduction for the N-oxide functionality. nih.gov

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the this compound molecule is fundamentally governed by the interplay of electronic and steric effects originating from its three distinct substituents: the chloro group, the fluoro group, and the N-oxide functionality. These groups modulate the electron density distribution within the pyridine ring and influence the accessibility of its reactive sites to incoming reagents.

Electronic Effects

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is significantly amplified by the presence of the strongly electronegative halogen substituents and the N-oxide group. Both the chlorine and fluorine atoms at the C-3 and C-5 positions, respectively, exert powerful electron-withdrawing inductive effects (-I). This induction lowers the electron density across the entire aromatic system.

The N-oxide group has a dual electronic character. It is strongly electron-withdrawing via induction due to the positive formal charge on the nitrogen atom, further deactivating the ring towards electrophilic attack. However, it can also act as an electron-donating group through resonance (+R), increasing electron density specifically at the C-2, C-4, and C-6 positions. This resonance donation makes the N-oxide a potent activating group for nucleophilic substitution at these positions.

In this compound, the chloro and fluoro substituents are located at the meta-positions (C-3 and C-5) relative to the nitrogen atom. While these positions are electronic nodal points in the context of resonance delocalization from the nitrogen, the substituents still exert a strong activating effect for nucleophilic aromatic substitution through induction. thieme-connect.com The electron-withdrawing nature of substituents on the pyridine ring is known to facilitate reactions like C-H arylation by increasing the acidity of the C-H bonds and reducing the Lewis basicity of the pyridine nitrogen. scispace.com For instance, studies on other substituted pyridines have shown that electron-withdrawing groups generally enhance reactivity towards nucleophiles. acs.org

The combined inductive pull of the chlorine, fluorine, and N-oxide groups renders the carbon atoms of the pyridine ring highly electrophilic and susceptible to nucleophilic attack. The relative reactivity at different positions is a nuanced outcome of these competing electronic influences.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Electronic Character |

|---|---|---|---|---|

| -Cl | 3 | Strongly withdrawing | Weakly donating | Electron-withdrawing |

| -F | 5 | Strongly withdrawing | Weakly donating | Electron-withdrawing |

| -N+-O- | 1 | Strongly withdrawing | Strongly donating (to C-2, C-4, C-6) | Activating for nucleophilic attack |

Steric Effects

Steric hindrance plays a critical role in directing the regioselectivity of reactions involving this compound. The substituents at positions 3 and 5 can sterically shield the adjacent carbon atoms (C-2, C-4, and C-6), influencing the trajectory of an approaching reagent.

In reactions like nucleophilic aromatic substitution, the accessibility of the positions ortho to the N-oxide (C-2 and C-6) is paramount. The chlorine atom at C-3 is larger than the hydrogen atom it replaces, creating a degree of steric hindrance at the neighboring C-2 and C-4 positions. Similarly, the fluorine atom at C-5, though smaller than chlorine, still imposes steric demands at the adjacent C-4 and C-6 positions.

Research on similarly substituted pyridines has demonstrated the significance of steric effects on regioselectivity. For example, in the asymmetric three-component reaction of 3-substituted pyridines, annulation preferentially occurs at the less sterically hindered C-6 position. chinesechemsoc.orgchinesechemsoc.org For 3-bromo-5-fluoropyridine, a close analog of the chloro-variant, reactions have been shown to yield the C-6 selective product in high yield, underscoring the directing influence of the substituents. chinesechemsoc.orgchinesechemsoc.org This suggests that in reactions involving this compound, the C-6 position might be favored for attack by nucleophiles over the more hindered C-2 position, assuming the electronic activation is comparable. Studies on 2,6-dichloropyridines have also shown that bulky substituents at the 3-position can direct regioselectivity towards the 6-position. researchgate.net

The interplay between electronic activation from the N-oxide and the steric hindrance from the C-3 and C-5 substituents is therefore a key determinant of the molecule's reaction outcomes.

| Reactant | Reaction Type | Major Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-5-fluoropyridine | Asymmetric Dearomative [4+2] Cycloaddition | C-6 Annulation Product | 78% | >19:1 | chinesechemsoc.orgchinesechemsoc.org |

Spectroscopic and Structural Elucidation of 3 Chloro 5 Fluoropyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the local electronic environment of specific nuclei within a molecule. For 3-Chloro-5-fluoropyridine (B1590662) 1-oxide, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis

¹H NMR spectroscopy would be used to identify the chemical shifts, multiplicities (splitting patterns), and coupling constants of the protons on the pyridine (B92270) ring. This would help to confirm the substitution pattern. The electron-withdrawing effects of the chlorine, fluorine, and N-oxide groups would influence the chemical shifts of the remaining ring protons, typically shifting them downfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their chemical environment, including the presence of electronegative substituents and the N-oxide group. The carbon atoms directly bonded to the chlorine, fluorine, and nitrogen atoms would exhibit characteristic chemical shifts.

A hypothetical data table for such analysis would look as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Chloro-5-fluoropyridine 1-oxide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | H-2, H-4, H-6 |

¹⁹F NMR for Fluorine Environment Characterization

Specific experimental ¹⁹F NMR data for this compound is not publicly available.

¹⁹F NMR spectroscopy is a highly sensitive technique used to probe the environment of the fluorine atom. The chemical shift of the fluorine nucleus in this compound would be indicative of its position on the pyridine ring and the electronic effects of the adjacent substituents. Furthermore, coupling between the ¹⁹F nucleus and the neighboring protons and carbons would provide valuable information for confirming the molecular structure. The analysis of the ¹⁹F nucleus is similar to that of ¹H NMR, with a wide chemical shift range that is highly sensitive to the local electronic environment. chemicalbook.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Experimental Fourier-Transform Infrared (FTIR) and Raman spectra for this compound are not available in published literature.

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-N, C-Cl, C-F, and N-O bonds within the molecule. The N-O stretching vibration in pyridine N-oxides is a particularly diagnostic band. Computational studies are often used to predict and help assign these vibrational frequencies. researchgate.net

A representative data table for these techniques would include:

Table 2: Hypothetical FTIR and Raman Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| Data not available | N-O stretch | FTIR/Raman |

| Data not available | C-F stretch | FTIR/Raman |

| Data not available | C-Cl stretch | FTIR/Raman |

| Data not available | Aromatic C-H stretch | FTIR/Raman |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Publicly accessible experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound could not be located.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the pyridine ring and the N-oxide functionality. UV-Vis spectroscopy is also used to study the effects of different solvents on the electronic structure of a molecule. researchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

While some commercial suppliers indicate the availability of mass spectrometry data, detailed experimental mass spectra and fragmentation patterns for this compound are not publicly available.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₅H₃ClFNO. The mass spectrum would also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern, resulting from the ionization and subsequent breakdown of the molecule, would offer valuable structural information by identifying stable fragment ions. For pyridine N-oxides, a common fragmentation pathway involves the loss of the oxygen atom.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

There are no published X-ray crystal structures for this compound in the Cambridge Structural Database or other publicly accessible sources.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles for this compound. This data would offer insights into the effects of the chloro, fluoro, and N-oxide substituents on the geometry of the pyridine ring and would reveal details about the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing. While crystal structures for related fluorinated pyridines have been determined, this data is not a substitute for the experimental structure of the target compound. acs.org

A summary of crystallographic data would typically be presented as follows:

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Bond lengths (Å) | Data not available |

| Bond angles (°) | Data not available |

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Fluoropyridine 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-chloro-5-fluoropyridine (B1590662) 1-oxide. core.ac.ukaspbs.com These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. researchgate.netnih.gov DFT methods, such as the B3LYP functional, are widely used to calculate the geometric and electronic properties of molecules. researchgate.netresearchgate.net These methods are known for providing a good balance between computational cost and accuracy. For instance, DFT calculations have been successfully employed to optimize molecular geometries and predict vibrational spectra for related pyridine (B92270) derivatives. researchgate.net

Ab initio methods, like the MP2 (Møller-Plesset second-order perturbation theory) method, are derived directly from theoretical principles without the inclusion of experimental data. acs.org These methods are often used for high-accuracy calculations of intermolecular interaction energies and for analyzing the crystal packing of molecules. acs.orgresearchgate.netresearchgate.net For example, the MP2/6-311G(d,p) level of theory has been used to analyze the aggregation behavior of fluorinated pyridines by calculating intermolecular interaction energies. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial technique for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is visualized as a color-coded map on the electron density surface of the molecule. uni-muenchen.de Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For pyridine N-oxides, the oxygen atom is expected to be a region of high negative potential, making it a primary site for interaction with electrophiles. The distribution of positive and negative potential across the pyridine ring is influenced by the electronegative chlorine and fluorine substituents.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net In the context of 3-chloro-5-fluoropyridine 1-oxide, FMO analysis can predict the most likely sites for various chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to donate or accept electrons, respectively. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. whiterose.ac.ukwisc.edu It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the study of intramolecular interactions such as hyperconjugation. wisc.edu The stabilization energies associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO can be calculated to quantify the strength of these interactions. wisc.edu For this compound, NBO analysis can reveal the nature of the C-Cl, C-F, and N-O bonds, as well as the delocalization of electron density within the pyridine ring.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. beilstein-journals.orgresearchgate.net This provides an estimate of the partial atomic charges, which can be used to understand the electrostatic properties of the molecule and identify reactive sites. researchgate.netresearchgate.net In this compound, the highly electronegative oxygen, fluorine, and chlorine atoms are expected to carry negative Mulliken charges, while the carbon and nitrogen atoms will have varying degrees of positive or negative charge depending on their bonding environment. researchgate.net

Supramolecular Architecture and Intermolecular Interactions

The study of the supramolecular architecture of this compound involves understanding how individual molecules assemble in the solid state through various intermolecular interactions. researchgate.netresearchgate.net These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, dictate the crystal packing and ultimately the macroscopic properties of the material. acs.org The presence of the N-oxide group, along with the chlorine and fluorine substituents, allows for a rich variety of intermolecular interactions that can be explored computationally and experimentally. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For substituted pyridine N-oxides, this includes modeling reactions like nucleophilic substitution or fluorination. researchgate.net

Using methods like DFT, a potential energy surface for a proposed reaction can be calculated. This allows researchers to trace the lowest energy path from reactants to products. For example, in the synthesis of fluoropyridines from pyridine N-oxides, computational modeling can help understand the mechanism of direct fluorination. researchgate.net The process involves locating the transition state structure for the key bond-forming or bond-breaking step. The calculated energy of this transition state relative to the reactants provides the activation energy barrier, which is a critical determinant of the reaction's feasibility and rate. This type of modeling for reactions involving this compound would provide valuable insights for optimizing synthetic routes and predicting potential side products.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The synergy between computational prediction and experimental measurement of spectroscopic data is a cornerstone of modern structural elucidation. Computational models can predict various spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), with a high degree of accuracy.

For this compound, the molecular geometry would first be optimized using a DFT method, for instance with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.net Following optimization, frequency calculations are performed to predict the vibrational modes. These calculated frequencies correspond to the peaks expected in the experimental FT-IR and FT-Raman spectra. researchgate.net A comparison between the predicted and experimental spectra allows for a confident assignment of the observed vibrational bands to specific functional groups and molecular motions. researchgate.net

The table below illustrates the kind of data generated in such a comparative study, showing a hypothetical correlation between calculated and experimental vibrational frequencies for key bonds in this compound.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|---|

| C-H Stretch | Aromatic C-H | 3110 | 3105 | Stretching vibration of the C-H bonds on the pyridine ring. |

| C=C/C=N Stretch | Pyridine Ring | 1610 | 1605 | In-plane stretching vibrations of the aromatic ring framework. |

| N-O Stretch | N-Oxide | 1280 | 1275 | Stretching vibration of the N-O bond, characteristic of N-oxides. |

| C-F Stretch | Aryl-F | 1245 | 1240 | Stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretch | Aryl-Cl | 790 | 785 | Stretching vibration of the carbon-chlorine bond. |

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the structure. Such a combined experimental and theoretical approach provides a robust and unambiguous characterization of the target molecule. researchgate.net

Academic and Research Applications of 3 Chloro 5 Fluoropyridine 1 Oxide

3-Chloro-5-fluoropyridine (B1590662) 1-oxide as a Key Synthetic Building Block

As a halogenated pyridine (B92270) derivative, 3-Chloro-5-fluoropyridine 1-oxide serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. The chloro and fluoro substituents on the pyridine ring provide multiple reaction sites for nucleophilic substitution and cross-coupling reactions, while the N-oxide group can be retained or removed to further modify the molecule's properties and reactivity.

Precursor for the Synthesis of Diverse Fluorinated Pyridine Derivatives

The presence of both chlorine and fluorine atoms on the pyridine ring of this compound allows for selective functionalization, making it a valuable precursor for a variety of fluorinated pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. innospk.comnih.gov While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds suggests its utility in preparing a range of substituted pyridines. The general importance of chlorinated and fluorinated methylpyridines as intermediates in the synthesis of pesticides highlights the potential of this compound in agrochemical development. agropages.com

The synthesis of various 3-substituted 2-chloro-5-fluoropyridines from readily available materials is a subject of interest, indicating the industrial relevance of this class of compounds as intermediates for pharmaceuticals and functional materials. google.com

Intermediate in the Preparation of Complex Polyfunctional Molecules

The reactivity of the halogen substituents, combined with the influence of the N-oxide group, positions this compound as a valuable intermediate in the multi-step synthesis of complex polyfunctional molecules. The N-oxide moiety can direct metallation to specific positions or can be removed at a later synthetic stage, adding to the strategic options for molecular assembly. Although specific total synthesis examples detailing the use of this compound are not prevalent in the reviewed literature, the general utility of functionalized pyridines in constructing elaborate molecular architectures is well-established. jelsciences.com

Role in Radiochemistry and Radiopharmaceutical Synthesis

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in medical diagnostics. mdpi.comnih.govecancer.org Fluorine-18 is a widely used positron-emitting radionuclide, and the introduction of ¹⁸F into aromatic systems is a key challenge in the synthesis of PET tracers. nih.gov Pyridine N-oxides have emerged as promising precursors for the radiosynthesis of ¹⁸F-labeled pyridines.

Precursor for ¹⁸F-Labeled Pyridines and N-Oxides

Nucleophilic (radio)fluorination of electron-rich aromatic rings like pyridine is inherently challenging, especially at the meta position. rsc.orgnih.gov The use of pyridine N-oxides as precursors offers a novel and effective strategy to overcome this difficulty. The N-oxide group activates the pyridine ring towards nucleophilic substitution, facilitating the introduction of the [¹⁸F]fluoride ion. rsc.orgnih.gov

Research has demonstrated the successful synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine through the direct radiofluorination of a corresponding pyridine N-oxide precursor. rsc.orgnih.gov This approach is considered unprecedented and holds significant potential for producing important structures for pharmaceuticals and radiopharmaceuticals. rsc.orgnih.gov While the specific use of this compound as a direct precursor for a clinically relevant PET tracer is yet to be widely reported, its structure makes it a prime candidate for the development of novel ¹⁸F-labeled compounds. The conversion of pyridine N-oxides to 2-pyridyltrialkylammonium salts, which are then used for ¹⁸F-labeling, further underscores the versatility of this class of compounds in radiotracer development. acs.org

Table 1: Research Findings on the Use of Pyridine N-Oxides in Radiosynthesis

| Precursor Type | Radiosynthesis Method | Product | Significance |

| Substituted Pyridine N-Oxide | Direct Radiofluorination with [¹⁸F]Fluoride | [¹⁸F]meta-Fluorinated Pyridine | Novel route to access challenging meta-substituted radiotracers. rsc.orgnih.gov |

| Pyridine N-Oxide | Conversion to Trialkylammonium Salt followed by ¹⁸F-Labeling | 2-[¹⁸F]Fluoropyridine | Provides a versatile method for preparing PET tracers. acs.org |

Development of Novel Radiosynthetic Routes

The exploration of pyridine N-oxides as precursors for radiofluorination represents a significant advancement in the development of new radiosynthetic methodologies. rsc.orgnih.gov This strategy circumvents some of the limitations associated with traditional methods for introducing ¹⁸F into pyridine rings. The activation provided by the N-oxide group allows for milder reaction conditions and can lead to improved radiochemical yields and specific activities, which are crucial parameters for the successful application of PET tracers in vivo. nih.gov The development of PET tracers based on nicotinamide (B372718) structures, which can be radiolabeled via nucleophilic substitution on the activated pyridine ring, further highlights the importance of this chemical space in radiopharmaceutical development. nih.gov

Utility in Materials Science and Catalysis Research

While the primary research focus on this compound appears to be in synthetic and medicinal chemistry, the inherent properties of the pyridine N-oxide moiety suggest potential applications in materials science and catalysis.

Pyridine N-oxides have been investigated for their ability to form fluorescent complexes with boranes, indicating their potential use in the development of organic functional materials. nih.govresearchgate.net Specifically, pyridine N-oxide-BF₂CF₃ complexes have been synthesized and shown to exhibit fluorescence in both solution and solid states. nih.gov The stability and synthetic accessibility of these complexes make them promising candidates for various material applications. nih.govresearchgate.net

Furthermore, recent studies have demonstrated that pyridine N-oxides can act as effective photoinduced hydrogen-atom-transfer (HAT) catalysts for the site-selective functionalization of C-H bonds. acs.org This catalytic activity opens up new avenues for the use of pyridine N-oxide derivatives in organic synthesis. The ability to fine-tune the reactivity and selectivity of these catalysts through structural modifications suggests that compounds like this compound could be explored for their catalytic potential. acs.org The functionalization of pyridine N-oxides is a key step in creating new catalysts and functional materials. researchgate.net

Development of Mechanistic Probes for Chemical and Biological Systems

The unique characteristics of the pyridine N-oxide moiety, combined with the electronic influence of chloro and fluoro substituents, position this compound as a promising candidate for use as a mechanistic probe. The N-oxide group can act as both a hydrogen bond acceptor and a participant in redox processes, while the halogen atoms provide sites for specific chemical reactions and spectroscopic handles for monitoring molecular interactions. acs.orgnih.gov

In chemical systems, compounds like this compound can be employed to study the mechanisms of various organic transformations. The electron-withdrawing nature of the halogen atoms influences the electron density of the pyridine ring and the N-oxide group, affecting its reactivity towards electrophiles and nucleophiles. semanticscholar.org This allows researchers to probe the electronic demands of reaction transition states. For example, by comparing the reaction rates and outcomes of a series of substituted pyridine N-oxides, including this compound, valuable insights into the mechanisms of processes such as C-H activation, cross-coupling reactions, and cycloadditions can be obtained. researchgate.net

In biological systems, halogenated pyridine N-oxides can serve as probes for enzymatic reactions and receptor binding. The N-oxide functionality can mimic or interact with biological functional groups, such as carboxylates or amides, through hydrogen bonding. acs.org The enzymatic reduction of pyridine N-oxide derivatives has been studied, revealing that their reactivity is related to their electron-accepting potency. researchgate.net This suggests that compounds like this compound could be used to investigate the mechanisms of redox-active enzymes. The specific substitution pattern of chlorine and fluorine can also influence binding affinity and selectivity for particular biological targets, making them useful for mapping active sites and understanding drug-receptor interactions.

Table 1: Potential Applications of this compound as a Mechanistic Probe

| Area of Application | Probing Function | Rationale |

| Chemical Synthesis | Electronic effects in catalysis | The electron-withdrawing halogens modulate the electron density of the N-oxide, influencing its coordination to metal centers and its role in catalytic cycles. |

| Reaction kinetics and intermediates | The substituents can affect the stability of reaction intermediates and transition states, providing insights into reaction pathways. | |

| Enzymology | Redox enzyme mechanisms | The N-oxide can act as an electron acceptor, allowing for the study of electron transfer processes in enzymes like reductases. researchgate.net |

| Active site mapping | The specific placement of halogen atoms can probe steric and electronic interactions within an enzyme's active site. | |

| Medicinal Chemistry | Drug-receptor interactions | The compound can serve as a scaffold to explore the impact of halogen bonding and hydrogen bonding on ligand-receptor binding affinity and selectivity. acs.org |

Future Perspectives and Emerging Research Directions in Halogenated Pyridine N-Oxide Chemistry

The field of halogenated pyridine N-oxide chemistry is poised for significant growth, driven by the continuous demand for novel functional molecules in various scientific disciplines. Future research is likely to focus on several key areas where compounds such as this compound could play a crucial role.

One of the most promising future directions is the development of novel catalysts and ligands for organic synthesis. The unique electronic properties of halogenated pyridine N-oxides make them attractive candidates for use as ancillary ligands in transition metal catalysis. scripps.edu Research will likely explore the synthesis of chiral versions of these compounds for applications in asymmetric catalysis, a critical area for the pharmaceutical industry.

In the realm of materials science, there is growing interest in the use of halogenated organic molecules for the construction of functional materials. The ability of chlorine and fluorine atoms to participate in halogen bonding—a non-covalent interaction—can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures with interesting optical, electronic, or porous properties. rsc.org Future work may involve incorporating this compound and similar molecules into liquid crystals, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs).

Furthermore, the exploration of the biological activities of halogenated pyridine N-oxides is an expanding area of research. nih.gov While the parent compound may serve as a lead structure, synthetic modifications will be crucial to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic applications. The development of efficient and regioselective functionalization methods for the pyridine N-oxide core will be paramount to creating libraries of diverse compounds for biological screening. semanticscholar.orgnih.gov This includes late-stage functionalization techniques that allow for the rapid diversification of complex molecules.

Finally, the use of halogenated pyridine N-oxides as versatile chemical biology probes is expected to expand. The development of photoactivatable or "clickable" derivatives of compounds like this compound will enable more sophisticated studies of biological processes in living systems. These tools could be used for activity-based protein profiling, target identification, and imaging applications.

Table 2: Emerging Research Directions for Halogenated Pyridine N-Oxides

| Research Area | Focus | Potential Impact |

| Asymmetric Catalysis | Development of chiral pyridine N-oxide ligands. | Enabling the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. |

| Supramolecular Chemistry | Utilization of halogen bonding for crystal engineering. | Creation of novel materials with tailored properties for electronics and separations. |

| Drug Discovery | Synthesis and biological evaluation of diverse derivatives. | Identification of new therapeutic agents for a range of diseases. |

| Chemical Biology | Design of advanced molecular probes. | Elucidation of complex biological pathways and mechanisms of drug action. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-5-fluoropyridine 1-oxide with high purity?

- Methodological Answer : The synthesis typically involves oxidation of 3-chloro-5-fluoropyridine using oxidizing agents like hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid). Key factors include:

- Temperature : Mild conditions (20–40°C) to avoid over-oxidation or decomposition.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Stoichiometry : A 1:1 molar ratio of substrate to oxidizing agent minimizes side products.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the N-oxide derivative .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Downfield shifts for protons adjacent to the N-oxide group (~δ 8.5–9.0 ppm for pyridine protons).

- ¹³C NMR : Deshielding of the pyridine ring carbons near the N-oxide (~δ 140–150 ppm).

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak ([M+H]⁺ at m/z 161.5 for C₅H₂ClFNO).

- X-ray Crystallography : Resolves the planar geometry of the pyridine ring and N-O bond length (~1.34 Å) .

Advanced Research Questions

Q. How does the N-oxide group influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : The N-oxide acts as a strong meta-directing group due to its electron-withdrawing nature. For example:

- Nucleophilic Aromatic Substitution (SNAr) : Chlorine at position 3 is activated for substitution by nucleophiles (e.g., amines, alkoxides).

- Electrophilic Substitution : Fluorine at position 5 remains inert under mild conditions but may react under harsher electrophilic regimes (e.g., nitration with HNO₃/H₂SO₄).

Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridine N-oxides?

- Methodological Answer : Discrepancies often arise from varying substituent electronic effects or solvent polarity. Systematic approaches include:

- Kinetic Studies : Monitor reaction rates under controlled conditions (e.g., UV-Vis spectroscopy for SNAr).

- Isotopic Labeling : Use ¹⁸O-labeled N-oxide to track oxygen participation in redox reactions.

- Comparative Analysis : Contrast reactivity with structurally similar derivatives (e.g., 3-bromo-5-chloropyridine 1-oxide) to isolate substituent effects .

Q. How can this compound serve as a precursor in medicinal chemistry for enzyme-targeted drug design?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Molecular Docking : Model interactions between the N-oxide and enzyme active sites (e.g., hydrogen bonding with heme iron).

- SAR Studies : Modify substituents (e.g., replace Cl with CF₃) to optimize binding affinity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.